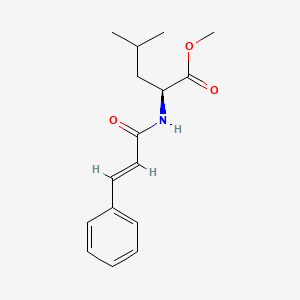

trans-N-Cinnamoyl-D,L-leucine methyl ester

Description

Contextualization within Cinnamoyl Derivatives and Amino Acid Conjugates

Cinnamoyl derivatives are a class of compounds characterized by the C6-C3 phenylpropanoid skeleton of cinnamic acid. Cinnamic acid and its derivatives are naturally occurring compounds found in plants and have been the focus of extensive research due to their diverse biological activities. researchgate.net The conjugation of these derivatives with amino acids represents a strategic approach in medicinal chemistry to enhance or modify their properties. researchgate.netnih.govmdpi.com

The formation of an amide bond between a cinnamoyl group and an amino acid creates a cinnamoyl-amino acid conjugate. This strategy is employed to potentially improve pharmacokinetic characteristics, such as cellular uptake, by leveraging amino acid transporters. mdpi.com Furthermore, the amino acid moiety can introduce new interaction points with biological targets, potentially leading to novel activities or increased potency. researchgate.netnih.gov Research in this area involves synthesizing libraries of these conjugates and evaluating them for various biological effects, including antioxidant and cytotoxic activities. researchgate.netnih.govresearchgate.net The efficacy of these conjugates can be influenced by the specific cinnamic acid derivative and the amino acid used. researchgate.net

Significance of the Leucine (B10760876) Methyl Ester Moiety in Chemical Biology

The leucine component of trans-N-Cinnamoyl-D,L-leucine methyl ester is an essential, non-polar aliphatic amino acid. wikipedia.org In chemical biology, leucine and its derivatives are significant for several reasons. The esterification of the carboxylic acid group of an amino acid, creating an amino acid methyl ester, is a common chemical modification. nih.govmdpi.com This modification serves multiple purposes:

Protecting Group: In peptide synthesis, the methyl ester can serve as a protecting group for the C-terminus of an amino acid. cymitquimica.comnih.gov

Increased Lipophilicity: Esterification increases the hydrophobicity of the amino acid, which can influence its solubility and ability to cross biological membranes.

Building Block: Amino acid esters are crucial intermediates and building blocks in the synthesis of more complex molecules, including peptides and peptidomimetics. cymitquimica.comchemimpex.com

Leucine methyl ester, specifically, is used in research related to protein synthesis and function. cymitquimica.comnih.gov For instance, it has been identified in studies of protein carboxyl methylation, a type of post-translational modification that can modulate the activities of proteins. nih.gov Furthermore, dipeptide esters like L-leucyl-L-leucine methyl ester have been investigated as lysosomotropic agents that can induce apoptosis in specific immune cells, indicating the potential for the leucine methyl ester moiety to be part of biologically active molecules. cancer.gov

Overview of Academic Research Perspectives for N-Acylated Amino Acid Esters

N-acylated amino acid esters belong to a larger family of N-acyl amino acids, which have been the subject of considerable academic and industrial research. researchgate.netscience.gov The primary research perspectives for this class of compounds are diverse and span multiple fields.

| Research Area | Focus of Investigation | Potential Applications |

| Surfactant Properties | Studying the amphiphilic nature of N-acyl amino acids, which possess a hydrophilic amino acid head and a hydrophobic acyl chain. | Development of biodegradable and biocompatible surfactants for use in cosmetics, personal care products, and pharmaceuticals. researchgate.net |

| Medicinal Chemistry | Synthesis and evaluation of N-acylated amino acid esters for various biological activities. semanticscholar.org | Discovery of new therapeutic agents. |

| Biomaterials | Investigating the self-assembly properties of these molecules to form gels, vesicles, and other nanostructures. | Drug delivery systems, tissue engineering scaffolds. |

| Synthetic Methodology | Developing efficient and environmentally friendly methods for synthesizing N-acyl amino acid esters, including chemical and enzymatic routes. researchgate.net | Greener and more cost-effective production for various industries. researchgate.net |

| Structural Chemistry | Conducting conformational studies using techniques like FT-IR and X-ray crystallography to understand their three-dimensional structures and intermolecular interactions. acs.org | Rational design of molecules with specific properties and functions. |

The academic interest in N-acylated amino acid esters like this compound is rooted in their modular nature, which allows for systematic structural modifications. By varying the acyl group, the amino acid, and the ester moiety, researchers can fine-tune the physicochemical and biological properties of the resulting molecule, opening avenues for the development of new functional materials and therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

127852-93-1 |

|---|---|

Molecular Formula |

C16H21NO3 |

Molecular Weight |

275.34 g/mol |

IUPAC Name |

methyl (2S)-4-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanoate |

InChI |

InChI=1S/C16H21NO3/c1-12(2)11-14(16(19)20-3)17-15(18)10-9-13-7-5-4-6-8-13/h4-10,12,14H,11H2,1-3H3,(H,17,18)/b10-9+/t14-/m0/s1 |

InChI Key |

OXFYLVKTVPTJPQ-HBWSCVEGSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Trans N Cinnamoyl D,l Leucine Methyl Ester

N-Cinnamoyl Amidation Strategies

The formation of the amide linkage between trans-cinnamic acid and D,L-leucine methyl ester is a critical step in the synthesis of the target molecule. Various methods have been developed for amide bond formation, ranging from classical coupling reagents to more novel catalytic approaches.

Conventional Coupling Reagents and Techniques

Conventional amidation methods often rely on the activation of the carboxylic acid group of trans-cinnamic acid to facilitate nucleophilic attack by the amino group of D,L-leucine methyl ester. This is typically achieved using a variety of coupling reagents that convert the carboxylic acid into a more reactive species.

One of the most common approaches involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). In this method, DCC reacts with the carboxyl group of an amino acid to form a highly reactive O-acylisourea intermediate. creative-peptides.com This intermediate then readily reacts with the amino group of another amino acid or, in this case, an amino acid ester, to form the desired peptide (amide) bond. creative-peptides.com A significant advantage of using DCC in solution-phase synthesis is that the byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration. thieme-connect.de To suppress potential racemization during the coupling process, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. creative-peptides.com

Other phosphonium- and aminium-based coupling reagents are also widely used. For instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its derivatives like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®), as well as aminium reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), are effective for peptide bond formation. These reagents are often used in combination with a non-nucleophilic base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt of the amino acid ester and to facilitate the coupling reaction. A general procedure for the synthesis of N-cinnamoyl dipeptide esters involves stirring the N-cinnamoyl-amino acid with HBTU in dimethylformamide (DMF), followed by the addition of N-methylmorpholine and the amino acid ester hydrochloride. niscpr.res.in

The activation of cinnamic acid can also be achieved by converting it into an acid chloride. Reagents like thionyl chloride or oxalyl chloride are commonly used for this purpose. The resulting cinnamoyl chloride is then reacted with the amino acid ester to form the amide bond. researchgate.net Another approach utilizes triazine-based reagents, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), which has been successfully used for the amidation of cinnamic acid. sciencemadness.org

Table 1: Conventional Coupling Reagents for N-Cinnamoyl Amidation

| Coupling Reagent | Additive/Base | Typical Solvent | Key Features |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide (DCC) | HOBt (optional) | Dichloromethane (DCM), Dimethylformamide (DMF) | Insoluble urea (B33335) byproduct simplifies purification. creative-peptides.comthieme-connect.de |

| HBTU/TBTU | N-Methylmorpholine (NMM), DIPEA | Dimethylformamide (DMF) | Commonly used in solid-phase and solution-phase synthesis. niscpr.res.in |

| Cinnamoyl Chloride | Pyridine, Triethylamine (TEA) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Highly reactive intermediate. researchgate.net |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | N-Methylmorpholine (NMM) | Acetonitrile | Effective for amidation of cinnamic acid. sciencemadness.org |

Catalytic Approaches for Amide Bond Formation

Catalytic methods for amide bond formation are gaining prominence as they often offer milder reaction conditions and are more atom-economical. Boronic acid derivatives have been shown to be effective catalysts for the direct amidation of carboxylic acids with amines. mdpi.com These reactions typically require the removal of water, often through azeotropic distillation or the use of molecular sieves, to drive the equilibrium towards the formation of the amide. mdpi.com

Enzymatic approaches also present a viable catalytic route. Proteases, which naturally catalyze the hydrolysis of peptide bonds, can be used in reverse to synthesize amide bonds under controlled conditions. For example, proteases like papain, bromelain, and α-chymotrypsin have been used to catalyze the co-oligomerization of L-leucine ethyl ester with other amino acid esters. nih.gov The success of these enzymatic methods often depends on the careful control of reaction parameters such as pH and the choice of solvent to favor synthesis over hydrolysis.

Oxidative Acylation and Other Novel Amidation Pathways

Novel amidation pathways that proceed through different mechanisms are also being explored. Oxidative amidation provides an alternative route to amide bond formation. For instance, a copper-catalyzed oxidative amidation of cinnamic acids with secondary amines has been developed to synthesize α-ketoamides. rsc.org This reaction proceeds through the formation of an enamine followed by aerobic oxidation. rsc.org While this specific method yields α-ketoamides, it highlights the potential for oxidative strategies in the amidation of cinnamic acid derivatives.

Another approach involves the in-situ generation of a reactive acylating agent. For example, a one-pot, two-step amidation of cinnamic acid has been achieved using an allenone as a coupling reagent, which proceeds via an isolable enol ester intermediate. beilstein-journals.org

Esterification of Leucine (B10760876): Approaches for Methyl Ester Formation

The synthesis of trans-N-Cinnamoyl-D,L-leucine methyl ester first requires the preparation of D,L-leucine methyl ester. This is typically accomplished by the esterification of the carboxylic acid group of D,L-leucine.

Acid-Catalyzed Esterification Methods

The Fischer-Speier esterification is a classic and widely used method for synthesizing esters from carboxylic acids and alcohols in the presence of an acid catalyst. scirp.orglibretexts.org In the case of leucine, it is reacted with an excess of methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride (HCl). scirp.orgbyjus.com The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com To drive the reaction to completion, it is often necessary to remove the water formed during the reaction, for example, by azeotropic distillation or by using a large excess of the alcohol. byjus.com

The reaction is typically carried out by heating the amino acid in methanol with the acid catalyst. scirp.org For instance, L-tert-leucine has been successfully converted to its methyl ester hydrochloride by refluxing in methanol with thionyl chloride, which serves as a source of anhydrous HCl. chemicalbook.com

Alternative Reagents for Methyl Ester Synthesis

Besides strong protic acids, other reagents can be employed for the synthesis of amino acid methyl esters, often under milder conditions. Thionyl chloride (SOCl₂) in methanol is a convenient and effective method. scirp.org It reacts with methanol to generate anhydrous HCl in situ, which then catalyzes the esterification. This method has been used to prepare various amino acid ester hydrochlorides. niscpr.res.in

Another facile and efficient method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.govresearchgate.net This system has been shown to produce a series of amino acid methyl ester hydrochlorides in good to excellent yields. nih.gov The reaction is convenient, proceeds under mild conditions, and is compatible with a wide range of natural, aromatic, and aliphatic amino acids. nih.govresearchgate.net

Table 2: Methods for the Synthesis of Leucine Methyl Ester

| Method | Reagent(s) | Typical Conditions | Product Form |

|---|---|---|---|

| Fischer-Speier Esterification | Methanol, H₂SO₄ or HCl | Reflux | Hydrochloride salt |

| Thionyl Chloride Method | Methanol, Thionyl Chloride | Reflux | Hydrochloride salt niscpr.res.inchemicalbook.com |

| Trimethylchlorosilane Method | Methanol, Trimethylchlorosilane | Room Temperature | Hydrochloride salt nih.govresearchgate.net |

Stereoselective Synthesis and Chiral Resolution of Leucine Derivatives

The presence of a chiral center in the leucine moiety of this compound necessitates methods for either the stereoselective synthesis of one enantiomer or the resolution of the racemic mixture.

Enzymatic Conversion Approaches (e.g., Phenylalanine Ammonia (B1221849) Lyase Applications)

Enzymes offer a powerful tool for the stereoselective synthesis of amino acids. Phenylalanine ammonia lyases (PALs) are a class of enzymes that catalyze the reversible deamination of L-phenylalanine to trans-cinnamic acid and ammonia. wikipedia.orgnih.govnih.gov While PALs are specific for phenylalanine, their application has been explored for the synthesis of various natural and unnatural amino acids. wikipedia.orgfrontiersin.org

The reverse reaction, the amination of cinnamic acid derivatives, can be harnessed to produce L-phenylalanine analogues. frontiersin.orgfrontiersin.org This is particularly relevant as the cinnamoyl moiety is structurally related to cinnamic acid. Although PALs naturally act on phenylalanine, research has been conducted on their utility in synthesizing other amino acids from substituted cinnamic acids. wikipedia.org The enzyme's tolerance to substituents on the aromatic ring of cinnamic acid can be a limiting factor. For instance, studies with Rhodotorula glutinis PAL showed intolerance to most para substituents, except for the small fluorine atom, while meta and ortho positions were more accommodating to larger groups. wikipedia.org

It is important to note that while PALs are primarily used for phenylalanine and its derivatives, the principles of enzymatic amination of an α,β-unsaturated carboxylic acid are pertinent to the conceptual synthesis of the leucine portion of the target molecule, albeit requiring a different class of enzymes.

A notable aspect of PAL-catalyzed reactions is the potential for a competing, non-stereoselective pathway that is independent of the 4-methylideneimidazole-5-one (MIO) cofactor. nih.gov This can lead to the formation of both L- and D-amino acid derivatives, which would necessitate further purification steps if a single enantiomer is desired. nih.gov

Chemo-Enzymatic Strategies for Stereocontrol

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve high stereoselectivity and yield. nih.govnovartis.comiaea.org This approach can be particularly effective for the synthesis of chiral amino acids and their derivatives.

A common chemo-enzymatic strategy involves the enzymatic resolution of a racemic mixture of an amino acid derivative. For example, lipases have been successfully employed for the resolution of N-acetyl-DL-methionine methyl ester. nih.gov In a similar vein, a lipase (B570770) from Brucella thiophenivorans demonstrated high activity and enantioselectivity in resolving N-Ac-DL-MetOMe, yielding the N-Ac-L-MetOMe with an enantiomeric excess exceeding 99%. nih.gov This enzymatic hydrolysis of the ester group of one enantiomer allows for the separation of the unreacted enantiomer.

Another chemo-enzymatic approach involves the use of enzymes to introduce chirality into a precursor molecule, which is then chemically elaborated. For instance, a chiral amino acid can be synthesized enzymatically and then chemically coupled with cinnamoyl chloride to form the desired N-cinnamoyl derivative.

Classical Resolution Techniques for D,L-Mixtures

Classical resolution remains a widely used method for separating enantiomers from a racemic mixture. libretexts.orgwikipedia.org This technique relies on the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. libretexts.orgwikipedia.org Since diastereomers have different physical properties, they can be separated by methods such as fractional crystallization. libretexts.org

For the resolution of a racemic mixture of D,L-leucine methyl ester, which is a base, a chiral acid would be employed as the resolving agent. Commonly used chiral acids for resolving racemic bases include (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid. libretexts.orglibretexts.org The process involves the following steps:

Reaction of the racemic leucine methyl ester with an enantiomerically pure chiral acid to form a mixture of two diastereomeric salts.

Separation of the diastereomeric salts by fractional crystallization, based on their differential solubility in a suitable solvent.

Liberation of the individual enantiomers of the leucine methyl ester from the separated diastereomeric salts by treatment with a base.

A study on the resolution of racemic amines using a PEGylated-(R)-mandelic acid resolving agent demonstrated the successful resolution of dl-phenylalanine (B559549) methyl ester, a compound structurally similar to leucine methyl ester. nih.gov The first cycle of resolution yielded the amine with an optical purity of 72–85%, which could be improved to 87–95% with an additional cycle. nih.gov

Derivatization Strategies of the Cinnamoyl Moiety

The cinnamoyl group in this compound offers two primary sites for chemical modification: the aromatic ring and the alkenyl group. These modifications can be used to create a library of related compounds for structure-activity relationship studies. nih.gov

Functionalization of the Aromatic Ring

The aromatic ring of the cinnamoyl moiety is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. organic-chemistry.org The nature and position of these substituents can significantly influence the electronic properties and biological activity of the molecule.

Common functionalization reactions include:

Halogenation: Introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic ring. organic-chemistry.org

Nitration: Introduction of a nitro group, which can be further reduced to an amino group.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. organic-chemistry.org

Sulfonation: Introduction of a sulfonic acid group.

The directing effects of the existing alkenyl substituent on the aromatic ring will influence the position of the incoming electrophile.

Derivatization can also be achieved through cross-coupling reactions, such as the Suzuki or Heck reactions, if a suitable leaving group (e.g., a halogen) is present on the aromatic ring. organic-chemistry.org This allows for the formation of new carbon-carbon bonds and the introduction of more complex substituents.

Modifications at the Alkenyl Group

The double bond in the cinnamoyl moiety is a key site for chemical modification. Reactions at the alkenyl group can alter the geometry and electronic properties of the molecule.

Potential modifications include:

Hydrogenation: Reduction of the double bond to a single bond, yielding an N-hydrocinnamoyl derivative.

Halogenation: Addition of halogens across the double bond.

Epoxidation: Formation of an epoxide ring across the double bond.

Cycloaddition Reactions: Participation in [2+2] cycloadditions, for example, to form cyclobutane (B1203170) derivatives. acs.org

Studies on the solvolysis of cinnamyl and cinnamoyl halides have provided insights into the electronic effects of the double bond and the aromatic ring on the reactivity of these systems. researchgate.netnih.gov These findings can inform the design of derivatization strategies targeting the alkenyl group.

Data Tables

Table 1: Examples of Chiral Resolving Agents for Racemic Bases

| Chiral Resolving Agent | Chemical Class |

| (+)-Tartaric acid | Dicarboxylic acid |

| (-)-Malic acid | Dicarboxylic acid |

| (-)-Mandelic acid | α-Hydroxy acid |

| (+)-Camphor-10-sulfonic acid | Sulfonic acid |

Data sourced from Chemistry LibreTexts. libretexts.orglibretexts.org

Table 2: Common Functionalization Reactions of Aromatic Rings

| Reaction | Reagents | Functional Group Introduced |

| Halogenation | X₂ (e.g., Cl₂, Br₂), Lewis acid | -X (e.g., -Cl, -Br) |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Friedel-Crafts Alkylation | R-X, Lewis acid | -R (Alkyl group) |

| Friedel-Crafts Acylation | RCOCl, Lewis acid | -COR (Acyl group) |

| Sulfonation | SO₃, H₂SO₄ | -SO₃H |

This table presents general reactions applicable to the functionalization of the aromatic ring of the cinnamoyl moiety.

Combinatorial Synthesis and Library Generation for Structure-Activity Exploration

The exploration of structure-activity relationships (SAR) is a cornerstone of modern medicinal chemistry and materials science. For a molecule like this compound, which possesses distinct hydrophobic and hydrogen-bonding regions, combinatorial synthesis offers a powerful tool to systematically investigate the impact of structural modifications on its biological or material properties. nih.gov This approach involves the parallel synthesis of a large number of structurally related compounds, known as a chemical library. escholarship.org

The generation of a combinatorial library based on the this compound scaffold typically involves the diversification of its two primary components: the cinnamoyl group and the leucine methyl ester moiety.

Scaffold and Building Block Diversification:

Cinnamoyl Moiety Variation: The aromatic ring of the cinnamoyl group is a prime target for modification. A variety of substituted benzaldehydes can be used as starting materials to introduce a range of functional groups (e.g., methoxy, chloro, nitro) at different positions (ortho, meta, para) on the ring. These modifications can systematically alter the electronic and steric properties of the molecule.

Amino Acid Variation: While this article focuses on the leucine-containing compound, a broader combinatorial library would involve the substitution of leucine with a diverse set of natural and unnatural amino acids. nih.gov This would allow for the exploration of different side chain functionalities, sizes, and stereochemistries.

Ester Variation: The methyl ester of the leucine component can also be varied by using different alcohols (e.g., ethanol, propanol, tert-butanol) during the esterification step, influencing the compound's lipophilicity and potential for hydrolysis.

A representative combinatorial library derived from the this compound scaffold is illustrated in the following table. The synthesis of such a library can be achieved using solution-phase or solid-phase techniques, with the latter being particularly amenable to high-throughput synthesis and purification. nih.gov

Table 1: Representative Combinatorial Library for SAR Studies

| Compound ID | Cinnamoyl Moiety | Amino Acid Ester Moiety | Potential Impact on Activity |

|---|---|---|---|

| 1 | trans-Cinnamoyl | D,L-Leucine methyl ester | Parent Compound |

| 2 | trans-4-Methoxycinnamoyl | D,L-Leucine methyl ester | Increased electron-donating character |

| 3 | trans-4-Chlorocinnamoyl | D,L-Leucine methyl ester | Introduction of a halogen bond donor |

| 4 | trans-Cinnamoyl | D,L-Valine methyl ester | Altered side chain steric bulk |

| 5 | trans-Cinnamoyl | D,L-Phenylalanine methyl ester | Increased aromatic character |

The synthesis of these analogs often employs standard peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (1-hydroxybenzotriazole). researchgate.net The reaction conditions are generally mild, allowing for the use of a wide range of functionalized building blocks. niscpr.res.in

Synthetic Optimization and Scalability Considerations

The synthesis of this compound typically involves two key steps: the esterification of D,L-leucine and the subsequent amidation with a cinnamoyl derivative.

Esterification of D,L-Leucine:

The conversion of D,L-leucine to its methyl ester hydrochloride is a well-established reaction. A common and efficient method involves the use of thionyl chloride in methanol. niscpr.res.in However, for larger scale operations, the use of thionyl chloride can present safety and handling challenges. An alternative, milder method utilizes trimethylchlorosilane in methanol, which can provide good to excellent yields at room temperature. ukri.org

Amidation Reaction:

The formation of the amide bond between the cinnamoyl group and the leucine methyl ester is the critical coupling step. researchgate.net Several methods can be employed, each with its own advantages and disadvantages for scalability.

Acyl Chloride Method: Reacting cinnamoyl chloride with D,L-leucine methyl ester hydrochloride in the presence of a base is a straightforward approach. niscpr.res.in However, the preparation of cinnamoyl chloride from cinnamic acid often requires reagents like thionyl chloride or oxalyl chloride, which can be hazardous on a large scale. researchgate.net

Carbodiimide Coupling: Using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC is common in laboratory-scale synthesis. However, these reagents are often used in stoichiometric amounts and can generate byproducts that are difficult to remove on a large scale. google.com

Alternative Coupling Reagents: A wide array of modern coupling reagents have been developed for large-scale amide synthesis, offering improved safety profiles and easier work-up procedures. acs.org The selection of the optimal reagent depends on factors such as cost, atom economy, and the specific substrates being coupled. acs.org

Process Optimization and Scale-Up:

Key considerations for optimizing the synthesis of this compound for large-scale production include:

Solvent Selection: Minimizing the use of hazardous or environmentally persistent solvents is crucial. Greener solvent alternatives should be explored.

Reaction Concentration: Increasing the reaction concentration can improve throughput and reduce solvent waste, but may also lead to issues with mixing and heat transfer.

Temperature Control: Maintaining optimal temperature control is critical for reaction kinetics and to minimize side product formation.

Purification: Developing a scalable and efficient purification method, such as crystallization, is often preferred over chromatography for large quantities of material.

The following table provides a comparative overview of potential synthetic routes for the amidation step, highlighting key parameters relevant to scalability.

Table 2: Comparison of Synthetic Routes for Amidation

| Method | Reagents | Advantages | Scalability Challenges |

|---|---|---|---|

| Acyl Chloride | Cinnamoyl chloride, Base | High reactivity, often high yield | Hazardous reagents, byproduct disposal |

| Carbodiimide | Cinnamic acid, EDC/HOBt | Mild conditions, readily available | Stoichiometric reagent use, byproduct removal |

| Alternative Coupling | Cinnamic acid, Advanced Reagent | Improved safety, potentially higher efficiency | Higher cost of specialized reagents |

Biochemical and Biological Evaluation of Trans N Cinnamoyl D,l Leucine Methyl Ester and Analogs

Antimicrobial Activity and Mechanistic Investigations

The antimicrobial potential of cinnamoyl derivatives has been a subject of growing interest. The unique chemical scaffold of these compounds allows for interactions with various microbial targets, leading to a broad spectrum of activity.

Antifungal Efficacy and Interactions with Fungal Cell Components (e.g., Ergosterol)

While direct studies on trans-N-Cinnamoyl-D,L-leucine methyl ester are limited, research on analogous cinnamates provides significant insights into its potential antifungal mechanisms. The fungal cell membrane, and specifically the ergosterol (B1671047) biosynthesis pathway, is a primary target for many antifungal agents. Ergosterol is a vital component of fungal cell membranes, regulating fluidity and integrity. Its disruption can lead to cell death.

Studies on cinnamaldehyde (B126680), a precursor to the cinnamoyl group, have shown that it can interfere with fungal ergosterol synthesis. Furthermore, research on synthetic cinnamates has demonstrated a direct interaction with ergosterol. An increase in the minimum inhibitory concentration (MIC) of these compounds in the presence of exogenous ergosterol suggests that they may act by either inhibiting ergosterol synthesis or by binding directly to ergosterol, thus disrupting the cell membrane. This mechanism is shared by well-established antifungal drug classes like azoles and polyenes.

The antifungal activity of related methyl cinnamates has been quantified against various fungal strains. For instance, α-methyl trans cinnamaldehyde has been shown to inhibit ergosterol biosynthesis by as much as 80% at its MIC90.

| Compound | Fungal Strain | MIC (µM) |

| Methyl Cinnamate (B1238496) | Candida spp. | 789.19 |

| Ethyl Cinnamate | Candida spp. | 726.36 |

| Butyl Cinnamate | Candida spp. | 626.62 |

| Data derived from studies on cinnamate analogs. |

Antibacterial Efficacy and Potential Targets (e.g., saFABH)

Similar to their antifungal properties, the antibacterial efficacy of cinnamoyl derivatives has been attributed to their interaction with essential bacterial components. While specific data for this compound remains to be fully elucidated, in silico studies on related compounds have pointed towards potential molecular targets.

One such target is β-ketoacyl-ACP synthase (FabH), a key enzyme in the bacterial fatty acid synthesis pathway (FAS-II). This pathway is essential for bacterial survival and is absent in humans, making it an attractive target for antibacterial drug development. Molecular docking simulations of cinnamides have suggested that they can bind to the active site of Staphylococcus aureus FabH (saFABH). This interaction is thought to be a key mechanism behind their antibacterial activity.

The antibacterial potency of cinnamates has been shown to be influenced by the length of the alkyl chain, with an increase in lipophilicity potentially facilitating passage through the bacterial membrane.

| Compound | Bacterial Strain | MIC (µM) |

| Methyl Cinnamate | Various Bacteria | 672.83 - 789.19 |

| Ethyl Cinnamate | Various Bacteria | 726.36 |

| Butyl Cinnamate | Various Bacteria | 672.83 |

| Data derived from studies on cinnamate analogs. |

Evaluation of Synergistic Effects with Established Antimicrobial Agents

The combination of antimicrobial agents is a promising strategy to combat drug resistance and enhance therapeutic efficacy. Studies on cinnamoyl derivatives have explored their potential for synergistic or additive effects when used in conjunction with established antimicrobial drugs.

Research on synthetic cinnamates has shown that some derivatives exhibit additive effects when combined with the antifungal agent nystatin (B1677061) and the antibacterial agent amoxicillin. This suggests that these compounds could potentially be used to lower the required doses of conventional antibiotics, thereby reducing the risk of side effects and the development of resistance. The mechanism behind this synergy may involve the cinnamoyl derivative weakening the microbial cell wall or membrane, allowing for increased penetration and activity of the conventional antimicrobial agent. For instance, studies on other methyl ester-containing compounds have demonstrated a reduction in the MIC of the partner drug by up to eight-fold when used in combination. nih.gov

Enzyme Modulation and Inhibition Studies

Beyond their antimicrobial properties, cinnamoyl derivatives have been investigated for their ability to modulate the activity of various enzymes, highlighting their potential for broader therapeutic applications.

Protease Inhibition Mechanisms

Proteases are a class of enzymes that play crucial roles in a multitude of physiological and pathological processes. Their inhibition is a key therapeutic strategy for a range of diseases, including cancer and viral infections. The chemical structure of this compound, which incorporates an amino acid moiety, suggests its potential as a protease inhibitor.

Research on N-cinnamoyl-amino acid derivatives has demonstrated their ability to inhibit proteases. For example, derivatives of N-cinnamoyl-L-aspartic acid have been shown to be potent inhibitors of aminopeptidase (B13392206) N (CD13), a cell-surface protease overexpressed in many cancers. The inhibitory mechanism of these compounds likely involves the cinnamoyl group and the amino acid side chain interacting with the active site of the enzyme. The specific type of inhibition (e.g., competitive, non-competitive, or mixed) would depend on the specific interactions between the inhibitor and the enzyme.

Acetylcholinesterase Modulatory Effects

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a well-established therapeutic approach for conditions such as Alzheimer's disease, as it increases the levels of acetylcholine in the brain, thereby improving cognitive function.

While direct studies on the acetylcholinesterase modulatory effects of this compound are not currently available, the general structural features of cinnamoyl derivatives suggest that they could be explored for this activity. The effectiveness of AChE inhibitors often relies on their ability to interact with the active site of the enzyme. The aromatic nature of the cinnamoyl group and the potential for various substitutions on the phenyl ring could allow for such interactions. Cholinergic modulation plays a significant role in pain perception, and AChE inhibitors have been shown to have analgesic effects. nih.gov Further research is warranted to investigate whether cinnamoyl-leucine derivatives can exhibit AChE inhibitory activity and what the potential therapeutic implications of such activity might be.

Dipeptidyl Peptidase I (DPPI) Mediated Conversion and Cellular Responses

The biological activity of dipeptide methyl esters, such as the closely related L-leucyl-L-leucine methyl ester (Leu-Leu-OMe), is critically dependent on their intracellular processing by the lysosomal thiol protease, Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C. nih.govnih.gov The selective toxicity of these compounds towards certain immune cells is largely because DPPI is highly enriched in cytotoxic lymphocytes and monocytes. nih.govnih.gov

The process begins with the uptake of the dipeptide ester into the cell. Research has identified a novel dipeptide-specific facilitated transport system responsible for this uptake, which is distinct from previously known mammalian dipeptide transport mechanisms. nih.govnih.gov This transport process is specific for dipeptides composed of L-stereoisomer amino acids and is enhanced by hydrophobic additions to the C-terminus, such as a methyl ester group. nih.gov

Once inside the lysosome, DPPI utilizes its acyl transferase activity to convert the dipeptide ester into larger, membranolytic polymers. nih.gov For instance, Leu-Leu-OMe is metabolized into the structure (Leu-Leu)n-OMe, where 'n' is three or greater. nih.gov These resulting hydrophobic polymers have the ability to disrupt lysosomal and other cellular membranes, leading to cell death. nih.govnih.gov The inhibition of DPPI prevents these toxic effects, confirming the enzyme's essential role in the activation of these compounds. nih.govnih.gov The combination of a unique transport mechanism and the high concentration of DPPI in specific cell types provides a targeted mechanism for cytotoxicity. nih.gov

| Feature | Description | Source(s) |

| Key Enzyme | Dipeptidyl Peptidase I (DPPI) / Cathepsin C | nih.govnih.gov |

| Mechanism | DPPI converts dipeptide methyl esters into membranolytic polymers, e.g., (Leu-Leu)n-OMe. | nih.govnih.gov |

| Uptake | Mediated by a novel, dipeptide-specific facilitated transport system in lymphocytes and monocytes. | nih.govnih.gov |

| Cellular Response | Disruption of membranes leading to cytotoxicity, particularly in DPPI-rich cells. | nih.govnih.gov |

Cellular Pathways and Molecular Interactions

The cellular consequences of exposure to this compound and its analogs are multifaceted, involving the activation of specific cell death pathways, interaction with genetic material, and profound disruption of lysosomal function.

Induction of Apoptosis and Cellular Remodeling

The cell death induced by DPPI-generated metabolites is not simply a result of uncontrolled membrane lysis. Instead, it triggers a programmed cell death pathway known as apoptosis. nih.govsemanticscholar.org Studies using Leu-Leu-OMe on myeloid tumor cell lines demonstrated the release of DNA fragments, a hallmark of apoptosis. nih.gov This process was found to be dependent on a Zn2+-sensitive step, suggesting the involvement of endonucleases that are activated during apoptosis. nih.govsemanticscholar.org

The apoptotic response can be potentiated by other agents. For example, the lysosome-destabilizing properties of Leu-Leu-OMe can work synergistically with compounds like Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) to induce apoptosis in lung cancer cells that might otherwise be resistant. scirp.org This suggests that the lysosomal disruption caused by the compound can lower the threshold for apoptosis induction by other stimuli. scirp.org The intracellular generation of the membranolytic polymers appears to be the critical trigger that initiates this Zn2+-sensitive apoptotic cascade in susceptible cells. nih.govsemanticscholar.org

DNA Interaction and Damage Mechanisms

Research into cinnamoyl-amino acid conjugates indicates that these compounds can directly cause genotoxicity. researchgate.net Studies have demonstrated that these derivatives can induce cell death through mechanisms that involve the formation of DNA damage. researchgate.net The use of the Comet assay, a method for detecting DNA strand breaks, confirmed that the changes in DNA integrity were statistically significant in cells treated with these conjugates. researchgate.net This suggests that in addition to inducing apoptosis via lysosomal disruption, the cinnamoyl moiety contributes to cytotoxicity through a genotoxic mechanism, directly targeting the cell's DNA. researchgate.net DNA damage itself is a potent trigger for apoptosis, activating complex repair pathways and, if the damage is too severe, initiating cell death to eliminate the compromised cell. nih.gov

| Mechanism | Compound Type | Key Finding | Analytical Method | Source(s) |

| Apoptosis Induction | Dipeptide Methyl Esters (e.g., Leu-Leu-OMe) | Triggers a Zn2+-sensitive apoptotic pathway in cytotoxic cells. | DNA Fragmentation Analysis | nih.govsemanticscholar.org |

| DNA Damage | Cinnamoyl-Amino Acid Conjugates | Causes cell death through the formation of DNA damage. | Comet Assay | researchgate.net |

Lysosomotropic Properties and Lysosomal Stress Induction

A defining characteristic of dipeptide methyl esters like Leu-Leu-OMe is their lysosomotropic nature, meaning they readily accumulate within lysosomes, which are acidic organelles. nih.govnih.gov This accumulation is a prerequisite for their cytotoxic action. researchgate.net Inside the lysosome, the enzymatic action of DPPI/Cathepsin C converts the compound into polymeric products that are membrane-active. researchgate.net

This process induces severe lysosomal stress, characterized by Lysosomal Membrane Permeabilization (LMP). researchgate.netnih.gov LMP leads to a rapid loss of the lysosomal proton gradient and the release of small internalized molecules from the lysosome into the cytosol. nih.gov Interestingly, some studies suggest that while the lysosomal membrane becomes permeable, larger enzymes like cathepsins B and L are not released into the cytosol. Instead, they are rapidly inactivated and degraded within the compromised lysosomes. researchgate.netnih.gov Following exposure to sub-apoptotic concentrations, lysosomes can transiently lose their acidity but may recover and re-acidify over several hours, a process that requires the new synthesis of lysosomal proteins. nih.gov

Modulation of Key Signaling Pathways (e.g., AKT/FOXO1)

The profound lysosomal stress initiated by these compounds serves as a signal that activates cellular stress response pathways. While direct modulation of the AKT/FOXO1 pathway is not extensively documented for these specific compounds, the cellular response to the induced lysosomal damage involves other critical signaling networks.

Lysosomal damage is known to trigger the formation of stress granules (SGs), which are cellular bodies that form to protect messenger RNAs and promote cell survival under stress conditions. nih.gov This process is controlled by the eIF2α phosphorylation pathway. The damage signal from the lysosome, often a leakage of calcium, is sensed by proteins such as ALIX and its partner ALG2. nih.gov This sensing event can then lead to the activation of kinases like PKR, which phosphorylates eIF2α and initiates the formation of stress granules. nih.gov Furthermore, the induction of apoptosis by related compounds has been shown to proceed through a mitochondria-dependent pathway, involving the activation of caspases, which are the executive enzymes of apoptosis. nih.gov

Immunomodulatory Effects and Cellular Selectivity

A key feature of L-leucyl-L-leucine methyl ester and related compounds is their remarkable cellular selectivity, which forms the basis of their immunomodulatory effects. These agents selectively eliminate cytotoxic lymphocytes, including Natural Killer (NK) cells and cytolytic T lymphocytes, as well as monocytes and polymorphonuclear leukocytes (PMN). nih.govnih.gov Conversely, other immune cells like helper T cells and B cells remain functionally intact after exposure. nih.gov

This selectivity is not arbitrary but is rooted in the biochemical makeup of the target cells. The high susceptibility of cytotoxic lymphocytes and monocytes is due to two main factors:

High concentration of DPPI : These cells contain far higher levels of the enzyme Dipeptidyl Peptidase I compared to cells without cytolytic potential. nih.govnih.gov This allows for the rapid and efficient conversion of the dipeptide ester into its toxic, membranolytic form. nih.gov

Specific Transport System : Susceptible cells, such as NK cells, possess a novel, high-affinity transport system that efficiently internalizes the dipeptide esters, concentrating the substrate within the cell for processing by DPPI. nih.govnih.gov

Therefore, the targeted killing of specific immune cell populations represents a potent immunomodulatory effect, effectively deleting the cytotoxic arms of the immune system. This specific action has been explored as a method to prevent graft-versus-host disease by treating donor cells to remove the cells responsible for the unwanted immune reaction. nih.gov

Selective Effects on Lymphocyte Subpopulations (e.g., cytotoxic lymphocytes)

Research into the effects of dipeptide methyl esters on lymphocyte subpopulations has revealed a selective cytotoxic action, particularly against cytotoxic lymphocytes. An analog of the subject compound, L-leucyl-L-leucine methyl ester (Leu-Leu-OMe), has been shown to eliminate all natural killer cell (NK) function from mixed lymphocyte populations. nih.gov This selective toxicity also extends to precursors and activated effectors of cytotoxic T lymphocytes (CTLs), affecting both OKT4+ and OKT8+ CTLs. nih.gov

The mechanism behind this selectivity lies in the intracellular enzymatic activity within these specific immune cells. Cytotoxic lymphocytes and monocytes are rich in the lysosomal thiol protease, dipeptidyl peptidase I (DPPI). nih.gov Leu-Leu-OMe is taken up by these cells and converted by DPPI into membranolytic products, leading to cell death. nih.gov In contrast, other lymphocyte subpopulations, such as the vast majority of OKT4+ lymphocytes, which have lower levels of DPPI, are largely unaffected and retain their normal functions, including proliferation and providing help for immunoglobulin secretion. nih.gov This enzymatic conversion is a key determinant of the selective cytotoxic profile of these compounds.

Novel Dipeptide-Specific Facilitated Transport Systems in Immune Cells

The entry of dipeptide esters like Leu-Leu-OMe into immune cells is not a passive process but is mediated by a novel, dipeptide-specific facilitated transport system. nih.gov This transport mechanism is distinct from previously characterized mammalian dipeptide transport processes and is present in both lymphocytes and monocytes. nih.gov The system demonstrates specificity for dipeptides composed of L-stereoisomer amino acids. A crucial finding is that the efficiency of this transport is significantly enhanced by the addition of hydrophobic ester or amide groups to the carboxyl terminus of the dipeptide. nih.gov

The uptake rates of Leu-Leu-OMe are markedly higher in lymphocyte populations enriched with T8 and NK cells, being four to six times greater than in T4-enriched populations or those depleted of cytotoxic lymphocytes. nih.gov This differential uptake rate contributes to the selective toxicity observed in cytotoxic lymphocyte subpopulations. Dipeptide esters and amides that exhibit toxic effects on NK cells act as competitive inhibitors of this transport system, underscoring its central role in their mechanism of action. nih.gov

NOD2 Agonistic Activity and Related Inflammatory Responses

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor crucial for the innate immune response. Ligands for NOD2, known as NOD2 agonists, can stimulate inflammatory responses and have potential as vaccine adjuvants and immunomodulatory agents. Research into synthetic NOD2 agonists has identified compounds structurally related to this compound.

Specifically, desmuramylpeptides that incorporate a cinnamoyl moiety have been investigated for their NOD2 agonistic activity. For instance, a compound identified as cinnamoyl-Gly-l-Val-d-Glu(OEt)2 has been noted in studies screening for novel NOD2 agonists. The trans-cinnamaldehyde component of the subject molecule has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. nih.govbohrium.com This effect is mediated through the suppression of MAPK pathway phosphorylation. nih.gov

The following table summarizes the effects of trans-cinnamaldehyde on inflammatory mediators:

| Inflammatory Mediator | Effect of Trans-Cinnamaldehyde | Cell Line |

| Nitric Oxide (NO) | Significant dose-dependent decrease in production | RAW 264.7 |

| iNOS (protein expression) | Significantly reduced | RAW 264.7 |

| IL-1β (mRNA and secretion) | Diminished | RAW 264.7 |

| IL-6 (mRNA and secretion) | Diminished | RAW 264.7 |

| TNF-α (mRNA and secretion) | Diminished | RAW 264.7 |

This table illustrates the anti-inflammatory effects of trans-cinnamaldehyde, a key structural component of the title compound.

Antioxidant Activity and Reactive Oxygen Species Mitigation

The chemical structure of this compound suggests potential antioxidant properties, attributable to its constituent parts: the cinnamoyl group and the amino acid leucine (B10760876).

While direct studies on the free radical scavenging capacity of the complete molecule are not available, the antioxidant potential of its components is well-documented. Cinnamic acid and its derivatives have demonstrated the ability to act as antioxidants. Furthermore, leucine, an amino acid component, has also been shown to possess antioxidative properties. nih.gov This suggests that the combined molecule may exhibit free radical scavenging activity, although this requires direct experimental confirmation.

The protective effects of the constituent parts of this compound against oxidative damage have been observed in cellular models. Leucine has been shown to protect bovine mammary epithelial cells from hydrogen peroxide (H₂O₂)-induced oxidative damage. nih.gov In these studies, leucine increased cell proliferation and the total antioxidant status while decreasing markers of oxidative stress. nih.gov Similarly, cinnamic acid derivatives have been investigated for their ability to mitigate oxidative stress. For example, methyl 6-O-cinnamoyl-α-d-glucopyranoside, a related compound, was found to ameliorate acute liver injury by inhibiting oxidative stress. These findings suggest a potential protective role for this compound in cellular models of oxidative damage, warranting further investigation.

Antiproliferative Effects in Cancer Cell Lines: Preclinical Evaluation

The antiproliferative potential of compounds related to this compound has been a subject of preclinical research, with promising results in various cancer cell lines.

Studies on cinnamic acid esters and amides have demonstrated significant cytotoxic effects. nih.gov For instance, certain cinnamic acid derivatives have shown IC50 values ranging from 42 to 166 µM in human cervix adenocarcinoma (HeLa), myelogenous leukemia (K562), malignant melanoma (Fem-x), and estrogen-receptor-positive breast cancer (MCF-7) cells. nih.gov These compounds were also found to induce cell cycle arrest, suggesting a mechanism for their antiproliferative action. nih.gov

Furthermore, the conjugation of cinnamic acid with amino acids has been shown to enhance its anticancer efficacy. researchgate.netnih.gov In a study involving twelve new conjugates of cinnamic acid derivatives with various amino acids, cytotoxic activity was observed against MCF-7, PC-3, Caco-2, and A2780 human cancer cell lines. researchgate.netnih.gov The antiproliferative effects of methoxylated cinnamic esters have also been reported, with one compound, in particular, showing pronounced activity against A549 human lung adenocarcinoma cells, leading to cell cycle arrest and an increase in the sub-G1 population, indicative of cytotoxic activity. bohrium.com

The following table presents a summary of the antiproliferative activity of related cinnamic acid derivatives:

| Cell Line | Compound Type | Observed Effect | IC50 Range (µM) |

| HeLa, K562, Fem-x, MCF-7 | Cinnamic acid esters and amides | Cytotoxicity, Cell cycle arrest | 42 - 166 |

| A549 (Lung) | Methoxylated cinnamic ester | Decreased cell viability, Cell cycle arrest | Not specified |

| MCF-7, PC-3, Caco-2, A2780 | Cinnamoyl-amino acid conjugates | Cytotoxicity | Not specified |

This table summarizes the preclinical findings on the antiproliferative effects of compounds structurally related to this compound.

Structure Activity Relationship Sar Studies of Trans N Cinnamoyl D,l Leucine Methyl Ester and Its Derivatives

Influence of the Cinnamoyl Moiety Structure on Biological Activity

The cinnamoyl group, characterized by a phenyl ring attached to an acrylic acid scaffold, offers a prime site for structural modifications to modulate biological efficacy.

The nature and position of substituents on the aromatic ring of the cinnamoyl moiety significantly influence the biological activity of this class of compounds. Research on related cinnamoyl derivatives has shown that both the electronic properties and the steric bulk of these substituents are key determinants of potency.

For instance, in a series of substituted cinnamoyl piperidinyl acetate (B1210297) derivatives evaluated for cholinesterase inhibition, the position of the substituent was critical. A 2-chloro substituent on the aromatic ring resulted in the most potent inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 19.74 µM and 17.51 µM, respectively. researchgate.net In contrast, a 3-chloro substituent led to reduced potency. researchgate.net This suggests that substitution at the ortho position is favored for this particular activity. The introduction of a 2-bromo group also conferred high potency against BChE (IC50 = 14.11 µM), underscoring the role of bulky, electron-withdrawing groups at this position. researchgate.net A 3-fluoro substituent also showed notable potency, which can be attributed to the high electronegativity and small size of fluorine. researchgate.net

The following table summarizes the inhibitory activity of various ortho-substituted cinnamoyl derivatives against butyrylcholinesterase (BChE).

| Substituent (ortho position) | IC50 (µM) against BChE |

| Unsubstituted | 43.69 ± 2.84 |

| 2-Bromo | 14.11 ± 5.78 |

| 2-Chloro | 17.51 ± 4.79 |

| Data derived from studies on cinnamoyl piperidinyl acetate derivatives. researchgate.net |

The stereochemistry of the α,β-unsaturated double bond in the cinnamoyl moiety is a critical factor for biological activity. The trans configuration is generally preferred for many biological targets. A study on cinnamic acid's activity against multiple-drug resistant Mycobacterium tuberculosis revealed that while both cis and trans isomers were active, the cis-cinnamic acid (c-CA) was approximately 120-fold more potent than trans-cinnamic acid (t-CA). nih.gov The c-CA also demonstrated a higher synergistic effect with first-line anti-TB drugs. nih.gov This pronounced difference highlights the importance of the spatial arrangement of the phenyl ring and the carbonyl group for interaction with the biological target. The altered geometry of the cis isomer may allow for a more favorable binding orientation within the active site of the target enzyme or receptor that is not possible for the more linear trans isomer. nih.gov

Impact of the Leucine (B10760876) Methyl Ester Configuration on Biological Activity

The amino acid portion of the molecule, specifically the stereochemistry and the nature of the side chain, plays a pivotal role in defining the biological profile of these compounds.

The chirality of the leucine center (D- or L-configuration) is a crucial determinant of biological activity. Studies on related N-acetyl-leucine enantiomers have shown significant differences in their pharmacokinetic profiles. When N-acetyl-DL-leucine is administered, the D-enantiomer exhibits a much higher plasma concentration and total exposure compared to the L-enantiomer (B50610). plos.orgnih.gov This is attributed to the inhibition of the intestinal uptake of the L-enantiomer by the D-enantiomer and the first-pass metabolism of the L-form, but not the D-form. plos.orgnih.gov

Furthermore, the L-enantiomer is often the pharmacologically active form. In a study on vestibular compensation, N-acetyl-L-leucine was found to be the active component of the racemate, accelerating behavioral recovery, while the N-acetyl-D-leucine isomer had no effect. plos.org However, in some contexts, the D-amino acid can confer advantages. The incorporation of D-amino acids into peptides can increase their stability against proteases. In some instances, D-amino acid substitutions have been shown to enhance antimicrobial activity while reducing cytotoxicity to normal cells. researchgate.net The time course of metabolism of deuterated N-acetyl-dl-leucine in liver fractions showed that the concentration of the dl-form approached 50% of the initial concentration, correlating with the appearance of l-leucine, indicating that the l-enantiomer is preferentially metabolized. researchgate.net

The following table illustrates the differential metabolism of N-acetyl-dl-leucine enantiomers in human and mouse liver S9 fractions.

| Time (minutes) | Human Liver S9 - N-acetyl-dl-[2H10]leucine (µM) | Human Liver S9 - l-[2H10]leucine (µM) | Mouse Liver S9 - N-acetyl-dl-[2H10]leucine (µM) | Mouse Liver S9 - l-[2H10]leucine (µM) |

| 0 | 1.0 | 0.0 | 1.0 | 0.0 |

| 30 | ~0.6 | ~0.4 | ~0.55 | ~0.45 |

| 60 | ~0.5 | ~0.5 | ~0.5 | ~0.5 |

| Data derived from in vitro metabolism studies of deuterated N-acetyl-dl-leucine. researchgate.net |

Variations at the Ester Functionality: Methyl Ester versus Other Esters/Amides

The ester group of trans-N-Cinnamoyl-D,L-leucine methyl ester is another key site for modification. Converting the methyl ester to other esters or to an amide can significantly alter the compound's physicochemical properties and biological activity.

In a study comparing the antimicrobial activity of synthetic cinnamates and cinnamamides, it was generally observed that ester derivatives were more bioactive than the corresponding amide derivatives against fungal strains. mdpi.com For instance, butyl cinnamate (B1238496) showed potent antifungal activity with a Minimum Inhibitory Concentration (MIC) of 626.62 µM, while many of the tested cinnamoyl amides were less active or inactive. mdpi.com The increased lipophilicity of the esters likely facilitates their passage through the fungal cell membrane. mdpi.com

Conversely, in terms of antibacterial activity, some cinnamoyl amides displayed significant potency. For example, 4-isopropylbenzylcinnamide was the most potent antibacterial agent in one study, with an MIC of 458.15 µM. nih.gov Cytotoxicity studies have also shown that dihydropyrimidinethiones (DHPMTs), which can be considered cyclic amide analogs, were significantly more cytotoxic to cancer cell lines than their acyclic enamino amide counterparts. nih.gov This indicates that the amide bond, particularly when part of a rigid ring structure, can be favorable for certain types of biological activity.

The following table provides a comparison of the antifungal activity of various cinnamate esters.

| Compound | MIC (µM) against C. albicans |

| Methyl cinnamate | 789.19 |

| Ethyl cinnamate | 726.36 |

| Propyl cinnamate | 672.83 |

| Butyl cinnamate | 626.62 |

| Data derived from a study on synthetic cinnamates and cinnamamides. mdpi.com |

Contributions of the N-Acyl Linkage to Bioactivity

The N-acyl linkage is a critical structural feature that significantly influences the biological activity of N-acyl amino acid derivatives, including this compound. This amide bond, formed between the amino group of the leucine methyl ester and the carboxyl group of cinnamic acid, is fundamental to the molecule's interaction with biological targets. The nature of the acyl group, in this case, the cinnamoyl moiety, dictates many of the compound's properties.

Research into related N-acyl amino acids has established clear structure-activity relationships (SAR) concerning the N-acyl portion of the molecule. For instance, studies on N-benzoyl amino esters have demonstrated that substituents on the aromatic ring of the benzoyl group directly impact antifungal activity. jmcs.org.mx This indicates that the electronic and steric properties of the acyl group are key determinants of bioactivity. Similarly, for prenylated trans-cinnamic esters, the presence and position of a free phenolic hydroxyl group on the cinnamoyl ring were found to be crucial for potent antifungal activity against clinical Fusarium species. mdpi.com This highlights that specific functional groups on the acyl moiety can be essential for target binding and efficacy.

The N-acyl linkage is a common motif in a broad class of biologically active lipids known as fatty acid amides. frontiersin.org The biosynthesis of these molecules involves the activation of a carboxyl group (often as an acyl-CoA thioester) and its subsequent reaction with an amine, underscoring the biochemical significance of this linkage. frontiersin.org The stability and conformational properties conferred by the amide bond are essential for orienting the different parts of the molecule—the aromatic cinnamoyl group and the lipophilic leucine side chain—for optimal interaction with cellular targets, such as enzymes or membrane components. For example, trans-cinnamaldehyde, the parent aldehyde of cinnamic acid, has been shown to downregulate virulence factors in bacteria, suggesting the cinnamoyl portion of the molecule has inherent bioactivity. nih.gov

Modifications to the acyl group have been a successful strategy in developing new bioactive compounds. Research on N-acylureas, for example, showed that altering the acyl chain led to derivatives with fair to good antifungal activity against Pythium irregulare. nih.gov The collective evidence suggests that the N-acyl linkage in this compound is not merely a linker but an active contributor to its biological profile, with the cinnamoyl group providing a key pharmacophoric element.

Table 1: Influence of N-Acyl Group Modifications on Antifungal Activity

| Compound Class | Modification to N-Acyl Group | Observed Impact on Bioactivity | Reference |

|---|---|---|---|

| N-Benzoyl Amino Esters | Substitution on the aromatic benzoyl ring | Substituents and their positions significantly altered antifungal potency against A. fumigatus and F. temperatum. | jmcs.org.mx |

| Prenylated Cinnamic Esters | Presence of a free phenol (B47542) OH group on the cinnamoyl ring | Considered crucial for antifungal activity against clinical Fusarium species. | mdpi.com |

| N-Acylureas | Variation in the N-acyl chain | Some derivatives showed good activity against P. irregulare. | nih.gov |

Comparative Analysis with Dipeptide Derivatives

When evaluating the structure-activity relationships of this compound, a comparison with dipeptide derivatives provides valuable insight. Both classes of compounds feature an amide bond and amino acid residues, making them structural relatives. However, key differences influence their biological activities and potential applications.

N-acyl amino acid esters, such as the title compound, can be viewed as mimics of dipeptides where the N-terminal amino acid is replaced by an acyl group (e.g., a cinnamoyl group). This substitution has several important consequences. Firstly, it removes the free amino group and the chirality associated with the N-terminal amino acid, which can affect receptor binding and susceptibility to degradation by peptidases. Secondly, it often increases the lipophilicity of the molecule, depending on the nature of the acyl group, which can enhance membrane permeability. For instance, novel fatty acid esters bearing a β-alanine t-butyl ester head group showed greater transdermal permeation enhancement than the individual fatty acids alone, demonstrating the impact of the acylated amino acid structure. rsc.org

Dipeptides themselves can possess significant bioactivity. Studies have shown that certain dipeptides, such as L-norvalyl-L-3-fluorovinylglycine, exhibit potent inhibitory activity against Gram-negative bacteria. nih.gov These activities are often derived from their ability to act as structural analogs of substrates for key microbial enzymes. nih.gov For example, some dipeptides function as inhibitors of alanine (B10760859) racemase or D-Ala:D-Ala ligase, crucial enzymes in bacterial cell wall synthesis. nih.gov

In contrast, the bioactivity of N-cinnamoyl amino acid esters is frequently linked to antifungal properties. jmcs.org.mxmdpi.com The mechanism is often attributed to the disruption of fungal cell membranes or the inhibition of specific fungal enzymes, where the cinnamoyl group plays a direct role. mdpi.comnih.gov While a dipeptide's activity is often predicated on mimicking a natural peptide ligand, the N-acyl amino acid ester combines the features of the amino acid with the distinct chemical properties of the acyl moiety, such as the aromatic and electrophilic nature of the cinnamoyl group.

The esterification of the C-terminus in this compound further differentiates it from a typical dipeptide, which would have a free carboxyl group. This modification blocks the negative charge and increases lipophilicity, which can influence its transport across membranes and its interaction with biological targets compared to a dipeptide acid.

Table 2: Structural and Bioactivity Comparison: N-Acyl Amino Acid Esters vs. Dipeptides

| Feature | This compound | Typical Dipeptide Derivatives |

|---|---|---|

| N-Terminus | Acylated with a cinnamoyl group; no free amine. | A free amino group on the N-terminal amino acid. |

| C-Terminus | Carboxyl group is esterified (methyl ester). | Typically a free carboxyl group, though can be esterified. |

| Key Linkage | One amide (peptide) bond. | One amide (peptide) bond. |

| Primary Bioactivity Profile | Often reported as antifungal. jmcs.org.mxmdpi.com | Often reported as antibacterial, acting as enzyme inhibitors. nih.gov |

| Mechanism Example | Disruption of fungal cell membranes or inhibition of fungal enzymes. mdpi.comnih.gov | Inhibition of bacterial cell wall synthesis enzymes like alanine racemase. nih.gov |

Computational and Theoretical Investigations of Trans N Cinnamoyl D,l Leucine Methyl Ester

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Prediction of Enzyme Binding Sites and Interactions (e.g., caHOS2, caRPD3, saFABH, RIPK3)

While specific docking studies on trans-N-Cinnamoyl-D,L-leucine methyl ester are not extensively documented, research on structurally similar cinnamoyl derivatives provides significant insights into its potential interactions with various enzymes. A study on synthetic cinnamides and cinnamates explored their binding to several microbial enzymes, including Candida albicans Histone Deacetylase 2 (caHOS2), Candida albicans Reduced Potency and Viability 3 (caRPD3), and Staphylococcus aureus FabH (saFABH). mdpi.com

Molecular docking simulations suggested that cinnamoyl compounds likely target caHOS2 and caRPD3 in C. albicans and saFABH in S. aureus. mdpi.com Histone deacetylases (HDACs), such as caHOS2 and caRPD3, are a class of enzymes that play a crucial role in the regulation of gene expression. nih.gov The active site of HDACs typically contains a zinc ion (Zn²⁺) which is essential for its catalytic activity. mdpi.com It is plausible that the cinnamoyl moiety of this compound could interact with the active site of these enzymes. For instance, the carbonyl group of the amide could potentially coordinate with the zinc ion in the active site of HDACs. nih.gov

In the case of saFABH, an enzyme involved in fatty acid biosynthesis, cinnamoyl derivatives have been shown to bind within its active site. The interactions are likely to be hydrophobic in nature, with the phenyl group of the cinnamoyl moiety fitting into a hydrophobic pocket of the enzyme.

A representative summary of potential interactions based on studies of analogous compounds is presented in Table 1.

Table 1: Predicted Binding Interactions of Cinnamoyl Derivatives with Target Enzymes

| Target Enzyme | Organism | Predicted Interacting Residues | Type of Interaction |

| caHOS2 | Candida albicans | Active site residues | Coordination with Zn²⁺, H-bonding |

| caRPD3 | Candida albicans | Active site residues | Coordination with Zn²⁺, H-bonding |

| saFABH | Staphylococcus aureus | Hydrophobic pocket residues | Hydrophobic interactions |

This table is illustrative and based on findings for structurally related cinnamoyl compounds.

Conformational Analysis of Bound Ligands

The conformation of a ligand when bound to its target protein is crucial for its activity. X-ray crystallography of N-Cinnamoyl-L-phenylalanine methyl ester, a close analog of the title compound, reveals that the cinnamoyl part of the molecule is not entirely planar. nih.gov This suggests that this compound would also likely adopt a non-planar conformation in a protein's binding site. The flexibility of the leucine (B10760876) side chain and the rotatable bonds in the cinnamoyl linker would allow the molecule to adopt a conformation that maximizes its interactions with the amino acid residues in the binding pocket. The benzyl (B1604629) and ester groups are observed to lie on opposite sides of the amide plane, which could influence its binding orientation. nih.gov

Molecular Dynamics Simulations for Dynamic Interaction Profiling

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. While specific MD simulation studies for this compound are not available, the general methodology involves placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of time. nih.gov

Such simulations would be invaluable for:

Assessing the stability of the binding pose: MD can determine if the initial docked conformation is stable or if the ligand dissociates from the binding site.

Identifying key and stable interactions: It can reveal which hydrogen bonds and hydrophobic interactions are consistently maintained throughout the simulation.

Understanding the role of water molecules: MD simulations can elucidate the role of water molecules in mediating the interaction between the ligand and the protein.

Predicting binding free energies: Advanced MD methods can be used to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the experimentally determined activity of a series of compounds.

For cinnamoyl-amino acid conjugates, a QSAR study on cinnamaldehyde-amino acid Schiff base compounds revealed that polarity and the minimum atomic state energy for a hydrogen atom significantly affect their antibacterial activity. nih.gov Another QSAR study on different derivatives highlighted the importance of molecular size and electronic properties for their biological function. researchgate.net

A hypothetical QSAR model for a series of this compound derivatives could be developed to predict their inhibitory activity against a specific enzyme. The process would involve:

Synthesizing and testing a series of analogs with variations in the cinnamoyl ring or the leucine moiety.

Calculating a wide range of molecular descriptors for each analog.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

The resulting QSAR equation would allow for the prediction of the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

In Silico Assessment of Molecular Properties for Biological Performance

The biological performance of a potential drug molecule is not only determined by its affinity for the target but also by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govnih.gov In silico tools are extensively used to predict these properties from the chemical structure alone. nih.gov

For this compound, a standard in silico ADMET assessment would likely predict the following properties:

Table 2: Predicted ADMET Properties for a Representative Cinnamoyl-Amino Acid Ester

| Property | Predicted Value/Classification | Implication |

| Absorption | ||

| LogP (Lipophilicity) | Moderately lipophilic | Good balance for membrane permeability and solubility |

| Water Solubility | Low to moderate | May require formulation strategies for oral delivery |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Less likely to cause central nervous system side effects |

| Plasma Protein Binding | High | May affect the free concentration of the compound |

| Metabolism | ||

| CYP450 Inhibition | Potential inhibitor of some isoforms | Risk of drug-drug interactions |

| Excretion | ||

| Primary Route | Likely hepatic metabolism followed by renal excretion | Standard elimination pathway |

| Toxicity | ||

| Mutagenicity (Ames test) | Likely non-mutagenic | Low risk of carcinogenicity |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |

This table presents a hypothetical profile based on general characteristics of similar molecules and common in silico prediction models.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and reactivity of a molecule. researchgate.net These calculations can be used to determine:

Optimized molecular geometry: The most stable 3D arrangement of the atoms.

Distribution of electron density: Visualized through molecular electrostatic potential (MEP) maps, which indicate regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Frontier molecular orbitals (HOMO and LUMO): The highest occupied and lowest unoccupied molecular orbitals, which are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability.

Atomic charges: The partial charge on each atom, which can influence intermolecular interactions.

For this compound, DFT calculations would likely show a significant delocalization of electrons across the cinnamoyl moiety. The carbonyl oxygen of the ester and amide groups would be identified as electron-rich regions, capable of acting as hydrogen bond acceptors. Such calculations are fundamental for parameterizing the ligand for molecular docking and dynamics simulations and for providing a deeper understanding of its intrinsic chemical properties.

Potential Applications As Chemical Probes and Lead Compounds in Research

Development as Prototypes for Antimicrobial Agents

The cinnamoyl scaffold is a recognized starting point for the development of new antimicrobial drugs. nih.gov Cinnamic acid and its derivatives have demonstrated activity against a range of pathogenic bacteria and fungi. nih.govresearchgate.net Research into synthetic cinnamides and cinnamates has highlighted their potential to combat infectious diseases, with studies showing that the core structure is a viable scaffold for developing novel bioactive substances. nih.gov The antimicrobial action of cinnamic acid derivatives can involve mechanisms such as plasma membrane disruption and damage to nucleic acids and proteins. nih.gov